1-(2-methyl-5,11-dihydro[1]benzoxepino[3,4-d]pyrimidin-4-yl)-4-pyridin-3-ylpiperidin-4-ol
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Overview
Description
Synthesis Analysis
Synthesis of structurally related compounds often involves multi-step reactions, starting from simple precursors to achieve the desired complex molecules. For instance, compounds within the benzoxepino[3,4-d]pyrimidin class and related structures have been synthesized through various methods, including condensation reactions, cyclization, and functional group transformations. These processes require precise conditions, catalysts, and reagents to achieve high yields and purity (Zhou et al., 2008; Kumazawa et al., 1988).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using techniques like X-ray crystallography, NMR spectroscopy, and computational modeling. These analyses reveal the arrangement of atoms, molecular conformations, and potential isomerism. Studies on related molecules highlight the importance of substituents and structural motifs in determining the molecular geometry and electronic properties (Özdemir et al., 2015).
Chemical Reactions and Properties
Chemical reactivity and properties are influenced by the molecular structure. Reactions involving pyrimidine and benzoxepine derivatives can include nucleophilic substitutions, electrophilic additions, and ring transformations. These reactions are pivotal for further functionalization and achieving specific biological or chemical properties (Sasaki et al., 2001).
Physical Properties Analysis
The physical properties such as melting point, solubility, and crystal structure are crucial for understanding the material aspects of these compounds. These properties are determined through experimental studies and are essential for practical applications, including the formulation of pharmaceuticals or materials science applications (Rečnik et al., 2000).
Chemical Properties Analysis
Chemical properties, including acidity, basicity, reactivity with various reagents, and stability under different conditions, are fundamental for the application and handling of these compounds. Studies on related compounds provide insights into their chemical behavior, which is essential for their application in synthesis, industry, or drug development (Gao et al., 2017).
properties
IUPAC Name |
1-(3-methyl-5,11-dihydro-[1]benzoxepino[3,4-d]pyrimidin-1-yl)-4-pyridin-3-ylpiperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-16-25-20-15-29-21-7-3-2-5-17(21)13-19(20)22(26-16)27-11-8-23(28,9-12-27)18-6-4-10-24-14-18/h2-7,10,14,28H,8-9,11-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUQXFBLVMDOSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CC3=CC=CC=C3OC2)C(=N1)N4CCC(CC4)(C5=CN=CC=C5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methyl-5,11-dihydro[1]benzoxepino[3,4-d]pyrimidin-4-yl)-4-pyridin-3-ylpiperidin-4-ol |
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